molecular formula C13H13NO2S B11017991 N-(2-Oxo-tetrahydro-thiophen-3-yl)-3-phenyl-acrylamide

N-(2-Oxo-tetrahydro-thiophen-3-yl)-3-phenyl-acrylamide

Cat. No.: B11017991
M. Wt: 247.31 g/mol
InChI Key: GQRRXUHFGGSCQX-VOTSOKGWSA-N
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Description

(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Propenamide Moiety: The propenamide group is introduced via a condensation reaction with an appropriate amine and aldehyde.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (E-configuration) is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Utilizing catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The propenamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Pathways: Influence cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)-b-(2-oxotetrahydro-3-thiophenyl)nicotinamide: Shares a similar thiophene ring structure.

    Erdosteine: Contains a thiophene ring and is used as a mucolytic drug.

Uniqueness

(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of a thiophene ring and a propenamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(E)-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H13NO2S/c15-12(14-11-8-9-17-13(11)16)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15)/b7-6+

InChI Key

GQRRXUHFGGSCQX-VOTSOKGWSA-N

Isomeric SMILES

C1CSC(=O)C1NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CSC(=O)C1NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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